molecular formula C20H16O B14162967 1,3-Diphenyl-1,3-dihydro-2-benzofuran CAS No. 7111-67-3

1,3-Diphenyl-1,3-dihydro-2-benzofuran

Cat. No.: B14162967
CAS No.: 7111-67-3
M. Wt: 272.3 g/mol
InChI Key: QWOOLPKXUCBAIW-UHFFFAOYSA-N
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Description

It is a highly versatile compound widely used in scientific research and pharmaceutical industries due to its unique properties. The compound is known for its fluorescence and is often used as a probe in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is often recrystallized from ethanol or ethanol/chloroform mixtures under red light to ensure purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:

    Oxidation: Reacts with singlet oxygen to form unstable peroxides that decompose into 1,2-dibenzoylbenzene.

    Cycloaddition: Acts as a highly reactive diene in Diels-Alder reactions.

    Substitution: Can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Singlet oxygen, often generated in the presence of methylene blue and red laser light.

    Cycloaddition: Dienophiles such as 1,3-butadiene.

    Substitution: Various electrophiles and nucleophiles depending on the desired product.

Major Products

    Oxidation: 1,2-Dibenzoylbenzene.

    Cycloaddition: Polyaromatic compounds.

Scientific Research Applications

1,3-Diphenyl-1,3-dihydro-2-benzofuran has numerous applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and singlet oxygen.

    Biology: Employed in the photoinactivation of cancer cells containing hematoporphyrin.

    Medicine: Investigated for its potential in detecting reactive oxygen species and as a model compound in singlet fission studies.

    Industry: Utilized in the synthesis of complex polyaromatic compounds and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,3-dihydro-2-benzofuran involves its reactivity with singlet oxygen and other reactive oxygen species. When exposed to singlet oxygen, the compound forms unstable peroxides that decompose into 1,2-dibenzoylbenzene . It also acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve impulse transmission.

Comparison with Similar Compounds

1,3-Diphenyl-1,3-dihydro-2-benzofuran can be compared with other benzofuran derivatives such as:

    2,5-Diphenyl-3,4-benzofuran: Similar in structure but differs in the position of phenyl groups.

    1,4-Diphenyl-2,3-benzofuran: Another structural isomer with different chemical properties.

The uniqueness of this compound lies in its high reactivity with singlet oxygen and its use as a fluorescent probe, making it invaluable in various scientific applications .

Properties

CAS No.

7111-67-3

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

1,3-diphenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C20H16O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H

InChI Key

QWOOLPKXUCBAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)C4=CC=CC=C4

Origin of Product

United States

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